molecular formula C8H12F2O B2434727 4,4-Difluoro-2,2-dimethylcyclohexan-1-one CAS No. 2253630-00-9

4,4-Difluoro-2,2-dimethylcyclohexan-1-one

Cat. No.: B2434727
CAS No.: 2253630-00-9
M. Wt: 162.18
InChI Key: MTBQOZWBYPNYIQ-UHFFFAOYSA-N
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Description

4,4-Difluoro-2,2-dimethylcyclohexan-1-one is a chemical compound with the molecular formula C8H12F2O and a molecular weight of 162.17 g/mol . This compound is known for its unique structure, which includes two fluorine atoms and two methyl groups attached to a cyclohexanone ring. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

4,4-Difluoro-2,2-dimethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H302, H315, H317, H319, and H335 . These indicate that it is combustible, harmful if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .

Preparation Methods

The synthesis of 4,4-Difluoro-2,2-dimethylcyclohexan-1-one can be achieved through several methods. One common approach involves the fluorination of 2,2-dimethylcyclohexanone using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4,4-Difluoro-2,2-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used in these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2,2-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating their activity.

Comparison with Similar Compounds

4,4-Difluoro-2,2-dimethylcyclohexan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

4,4-difluoro-2,2-dimethylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O/c1-7(2)5-8(9,10)4-3-6(7)11/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBQOZWBYPNYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCC1=O)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253630-00-9
Record name 4,4-difluoro-2,2-dimethylcyclohexan-1-one
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